Amitriptyline N-glucuronide

Descripción

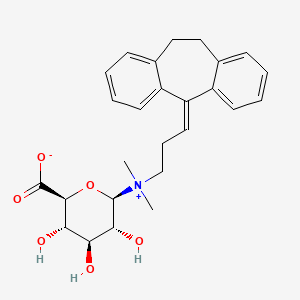

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO6/c1-27(2,25-23(30)21(28)22(29)24(33-25)26(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12,21-25,28-30H,7,13-15H2,1-2H3/t21-,22-,23+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMXRAPAGYPAJI-ARXROMJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112806-33-4 | |

| Record name | Amitriptyline N-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112806334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthesis and Enzymatic Characterization of Amitriptyline N Glucuronide Formation

Mechanistic Basis of N-Glucuronidation Via UDP-Glucuronosyltransferases (UGTs)

Glucuronidation is a major phase II metabolic reaction that involves the transfer of a glucuronic acid moiety from the high-energy donor, UDP-glucuronic acid (UDPGA), to a substrate containing a nucleophilic functional group. researchgate.netresearchgate.net This enzymatic process is catalyzed by UGTs, which are membrane-bound enzymes predominantly located in the endoplasmic reticulum of various tissues, most notably the liver. youtube.com

The general mechanism of glucuronidation is a bi-substrate reaction that proceeds via a direct SN2-like mechanism. researchgate.net For N-glucuronidation, which involves the conjugation of glucuronic acid to a nitrogen atom, the mechanism is distinct from O-glucuronidation. N-nucleophiles can more readily develop a positive charge during the transition state, a process that may not require the initial proton abstraction that is characteristic of O-glucuronidation. nih.gov This reaction results in the formation of a more water-soluble glucuronide conjugate, which can be more easily excreted from the body. helsinki.fi

Identification and Substrate Specificity of Key UGT Isoforms in Amitriptyline (B1667244) N-Glucuronidation

Several UGT isoforms have been identified as being involved in the N-glucuronidation of amitriptyline, with UGT2B10 and UGT1A4 playing the most prominent roles. nih.govclinpgx.org The kinetics of amitriptyline glucuronidation in human liver microsomes have been observed to be biphasic, which is consistent with the involvement of at least two enzymes with different affinities for the substrate. nih.govnih.gov

Role of Human UGT2B10 in Amitriptyline N-Glucuronidation

Human UGT2B10 has been identified as a high-affinity enzyme for the N-glucuronidation of amitriptyline and other tricyclic antidepressants. nih.gov This isoform is considered to be a major contributor to the glucuronidation of these drugs at therapeutic concentrations in the body. nih.govclinpgx.org Studies have shown that UGT2B10 exhibits a preference for conjugating tertiary amines, such as the one present in the amitriptyline molecule. clinpgx.orgnih.gov The intrinsic clearance of amitriptyline glucuronidation by UGT2B10 is substantially higher, by more than 10-fold, than that by UGT1A4. nih.gov

Exploration of Other UGT Isoforms (e.g., UGT1A3)

Research has also explored the potential involvement of other UGT isoforms in the metabolism of tertiary amine-containing drugs. UGT1A3 has been shown to catalyze the N-glucuronidation of such compounds. clinpgx.orgnih.gov However, similar to UGT1A4, it appears to be a high-K_m_ enzyme for this type of reaction. nih.gov

Kinetic Parameters of UGT-Mediated Amitriptyline Glucuronidation

The kinetic profiles of the key UGT isoforms involved in amitriptyline N-glucuronidation have been characterized to determine their efficiency and capacity for this metabolic reaction.

Apparent Kinetical Constants (K_m, S_50) for UGT2B10 and UGT1A4

The apparent Michaelis-Menten constant (K_m) or the substrate concentration at half-maximal velocity (S_50) are key parameters that describe the affinity of an enzyme for its substrate. For the N-glucuronidation of amitriptyline, distinct kinetic values have been determined for UGT2B10 and UGT1A4, highlighting their different roles in the metabolism of this drug. nih.gov

| Enzyme | Apparent K_m (S_50) (µM) |

| UGT2B10 | 2.60 |

| UGT1A4 | 448 |

Maximum Reaction Velocities (V_max) and Intrinsic Clearances (CL_int)

The enzymatic formation of Amitriptyline N-glucuronide is characterized by distinct kinetic parameters that vary between the UGT isoforms involved. In studies using human liver microsomes, the reaction exhibits a biphasic nature, indicating the involvement of at least two separate enzymes or enzyme-active sites with different affinities and capacities.

For the high-affinity component of the reaction, the maximum reaction velocity (V_max1) has been observed to range from 2 to 17 pmol/mg protein/min nih.gov. The low-affinity component demonstrates a substantially higher capacity, with V_max2 values varying between 80 and 740 pmol/mg protein/min nih.gov.

Intrinsic clearance (CL_int), calculated as the V_max/K_m ratio, provides insight into the efficiency of the metabolic process. For amitriptyline N-glucuronidation, the intrinsic clearance of the high-affinity UGTs is several-fold higher than that of the low-affinity enzymes nih.gov. Specifically, the intrinsic clearance for amitriptyline glucuronidation by UGT2B10, the high-affinity enzyme, is more than 10 times higher than that by UGT1A4, the low-affinity enzyme nih.govnih.gov. This significant difference underscores the primary role of the high-affinity enzyme in the metabolism of amitriptyline at therapeutic concentrations nih.govnih.govnih.gov.

| Parameter | High-Affinity Component (UGT2B10) | Low-Affinity Component (UGT1A4) | Reference |

|---|---|---|---|

| V_max | 2 - 17 pmol/mg protein/min | 80 - 740 pmol/mg protein/min | nih.gov |

| Apparent K_m (S₅₀) | 1.4 - 2.60 µM | 311 - 448 µM | nih.govnih.gov |

| Intrinsic Clearance (CL_int) | >10-fold higher than UGT1A4 | Significantly lower than UGT2B10 | nih.govnih.gov |

Analysis of Biphasic Glucuronidation Kinetics in Hepatic Microsomes

The N-glucuronidation of amitriptyline in human liver microsomes distinctly follows biphasic kinetics nih.govnih.govnih.gov. This kinetic profile is indicative of the participation of multiple enzymes. Research has identified a high-affinity, low-capacity component and a low-affinity, high-capacity component governing the reaction nih.govnih.gov.

The high-affinity component is characterized by an apparent Michaelis constant (K_m1) of approximately 1.4 µM nih.gov. This component is primarily attributed to the activity of the UGT2B10 isoform, which has a high affinity for tricyclic antidepressants nih.gov. The low-affinity component exhibits a much higher K_m value (K_m2) of around 311 µM nih.gov. This latter phase of the reaction is largely catalyzed by the UGT1A4 isoform nih.govnih.gov.

The existence of these two distinct kinetic phases means that at lower, therapeutic concentrations of amitriptyline, the high-affinity UGT2B10 enzyme is the major contributor to its N-glucuronidation nih.govnih.gov. As substrate concentrations increase, the low-affinity UGT1A4 enzyme plays a progressively larger role in the clearance of the drug via this pathway.

Optimization of In Vitro Enzymatic Reaction Conditions

The efficiency of Amitriptyline N-glucuronidation in experimental in vitro settings is dependent on several key reaction conditions, including pH, temperature, and the availability of essential cofactors.

Influence of pH on UGT Activity

The catalytic activity of UGT enzymes is sensitive to the hydrogen ion concentration (pH) of the reaction environment. For N-glucuronidation reactions, including that of amitriptyline, a neutral to slightly alkaline pH is generally optimal. Standard in vitro assays for UGT activity are typically conducted in buffers maintaining a pH of 7.4 to 7.5, mimicking physiological conditions ulaval.caaalto.fi. While extensive studies detailing a broad pH-activity profile for amitriptyline specifically are limited, the established protocols for related compounds and UGT isoforms suggest that significant deviations from this physiological range would likely result in reduced enzymatic activity.

Temperature Effects on Glucuronidation Rates

Enzymatic reaction rates are critically dependent on temperature. The in vitro glucuronidation of amitriptyline is typically performed at a standard physiological temperature of 37°C researchgate.net. UGT activity is known to be temperature-dependent, and this temperature is considered optimal for mimicking in vivo conditions and achieving maximal reaction velocity in a laboratory setting aalto.fi. While the amitriptyline molecule itself has high thermal stability, the UGT enzymes responsible for its metabolism are proteins that can denature at higher temperatures, leading to a loss of catalytic function mdpi.com.

Cofactor Requirements (Uridine 5'-Diphosphoglucuronic Acid, UDPGA)

The conjugation reaction that forms this compound is absolutely dependent on the presence of the activated form of glucuronic acid, Uridine 5'-diphosphoglucuronic acid (UDPGA) nih.govresearchgate.net. UDPGA serves as the donor of the glucuronic acid moiety that is transferred to the amitriptyline molecule. In vitro assays require the reaction mixture to be fortified with UDPGA to initiate the enzymatic process nih.govresearchgate.net. The concentration of UDPGA can be a rate-limiting factor in the reaction. For assays involving UGT1A4 and UGT2B10, the key enzymes in amitriptyline N-glucuronidation, a UDPGA concentration of 3 mM to 5 mM is commonly used to ensure it is not a limiting reagent researchgate.net.

Enzymatic Inhibition Studies of Amitriptyline N-Glucuronidation

The enzymatic pathway for Amitriptyline N-glucuronidation is susceptible to inhibition by various compounds. These inhibition studies are crucial for understanding potential drug-drug interactions and for characterizing the specific UGT isoforms involved.

Several compounds have been identified as inhibitors of this metabolic process:

Diphenhydramine (B27) : The H1-receptor antagonist diphenhydramine has been shown to competitively inhibit the high-affinity component of amitriptyline glucuronidation at low concentrations nih.gov.

Nicotine (B1678760) : Nicotine acts as a selective inhibitor of UGT2B10, the high-affinity enzyme responsible for amitriptyline N-glucuronidation nih.gov. In human liver microsomes, nicotine can inhibit the glucuronidation of tricyclic antidepressants by 33% to 50% at low substrate concentrations nih.gov. This highlights a specific interaction with the primary enzyme active at therapeutic drug levels.

p-Nitrophenol : This compound is a known substrate and inhibitor for various UGTs and has been shown to inhibit the glucuronidation of amitriptyline.

Conversely, some compounds have been shown to have minimal inhibitory effects. For instance, morphine does not inhibit the reaction, and E-10-hydroxynortriptyline, a major oxidative metabolite of amitriptyline, exerts only a slight inhibitory effect on its parent compound's N-glucuronidation.

| Inhibitor | Effect | Target Enzyme/Component | Reference |

|---|---|---|---|

| Diphenhydramine | Competitive Inhibition | High-affinity component | nih.gov |

| Nicotine | Inhibition of 33-50% in HLM | Selective for UGT2B10 | nih.gov |

| p-Nitrophenol | Inhibition | Not specified | |

| Morphine | No inhibition | Not applicable | |

| E-10-hydroxynortriptyline | Slight inhibitory effect | Not specified |

Selective UGT Inhibitors (e.g., Nicotine, Hecogenin)

The roles of UGT2B10 and UGT1A4 in amitriptyline N-glucuronidation are further substantiated by studies using selective enzyme inhibitors. nih.gov These inhibitors provide a method to differentiate the activity of specific UGT isoforms within a complex system like human liver microsomes.

Nicotine , a primary component of tobacco, has been identified as a selective inhibitor of UGT2B10 activity. nih.gov It does not significantly inhibit UGT1A4. nih.gov In studies using human liver microsomes, nicotine was shown to inhibit the glucuronidation of tricyclic antidepressants, including amitriptyline, by 33% to 50% at low substrate concentrations. nih.govresearchgate.net This finding supports the role of UGT2B10 as the high-affinity enzyme responsible for amitriptyline glucuronidation at therapeutic levels. nih.gov The inhibitory effect of nicotine on nAChRs is also a known mechanism of amitriptyline's therapeutic action in neuropathic pain. nih.gov

Hecogenin (B1673031) , a steroidal sapogenin, is a selective inhibitor of UGT1A4. researchgate.net Inhibition studies have demonstrated that hecogenin can effectively block the activity of UGT1A4, helping to confirm the contributions of other enzymes to the metabolic pathway. nih.govresearchgate.net The use of both nicotine and hecogenin allows for a more precise characterization of the distinct roles played by UGT2B10 and UGT1A4 in the biosynthesis of this compound. nih.gov

| Inhibitor | Target UGT Isoform | Effect on Amitriptyline N-Glucuronidation |

|---|---|---|

| Nicotine | UGT2B10 (Selective) | Inhibits the high-affinity component of the reaction. nih.gov |

| Hecogenin | UGT1A4 (Selective) | Inhibits the low-affinity component of the reaction. nih.govresearchgate.net |

Effects of Other Xenobiotics on Glucuronidation Pathways

The glucuronidation of amitriptyline can be influenced by the presence of other xenobiotics (foreign chemical substances). These compounds can act as inhibitors or inducers of UGT enzymes, potentially altering the metabolic rate of amitriptyline and leading to drug-drug interactions. Glucuronidation is generally a detoxification process, but interactions can alter its efficiency. uef.fi

In vitro studies have shown that certain compounds can inhibit the formation of this compound. For instance, p-nitrophenol has been shown to inhibit the glucuronidation of amitriptyline in human liver microsomes. nih.gov Conversely, morphine did not demonstrate an inhibitory effect on this specific pathway. nih.gov

Furthermore, metabolites of amitriptyline can also influence its own glucuronidation. E-10-hydroxynortriptyline , a major metabolite produced through cytochrome P450-mediated hydroxylation, was found to have only a slight inhibitory effect on the N-glucuronidation of its parent compound, amitriptyline. nih.govclinpgx.org This suggests that product inhibition by this particular metabolite is not a major regulatory factor in the glucuronidation pathway.

The broader context of xenobiotic interaction with UGTs is important. Many drugs and dietary constituents can inhibit UGT enzymes. nih.gov For example, unsaturated long-chain fatty acids are known to be potent inhibitors of several UGTs. nih.gov Since multiple UGT isoforms are involved in the metabolism of various drugs, co-administration of a xenobiotic that inhibits UGT2B10 or UGT1A4 could potentially decrease the clearance of amitriptyline, leading to altered plasma concentrations.

Metabolite Structure Elucidation and Identification

Methodological Approaches for Structural Characterization

The characterization of complex metabolites like Amitriptyline (B1667244) N-glucuronide requires sophisticated analytical strategies to confirm their molecular structure, mass, and isomeric form.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of glucuronide conjugates. In the analysis of amitriptyline metabolites, NMR is employed to provide detailed information about the chemical environment of each atom within the molecule. This allows researchers to confirm the identity of the aglycone (the parent drug molecule) and the glucuronic acid moiety.

Crucially, NMR helps to establish the precise point of attachment of the glucuronic acid to the amitriptyline structure. By analyzing the chemical shifts and coupling constants of the protons and carbons in both the drug and sugar parts of the molecule, scientists can differentiate between various types of conjugation, such as O-glucuronides (attachment at a hydroxyl group) and N-glucuronides (attachment at a nitrogen atom). The identification of N-glucuronides of E- and Z-10-hydroxyamitriptyline and trans-10,11-dihydroxyamitriptyline has been confirmed using NMR spectroscopy tandfonline.com.

Mass spectrometry (MS) is an indispensable tool for metabolite identification, offering high sensitivity and the ability to determine the molecular weight of metabolites and their fragments.

Fast Atom Bombardment Mass Spectrometry (FAB-MS): This technique has been successfully used in the characterization of various amitriptyline glucuronides isolated from biological samples like rat bile nih.gov. FAB-MS is a soft ionization technique that minimizes fragmentation of the parent molecule, allowing for the clear determination of its molecular weight. For instance, the mass spectrum of E-10-hydroxyamitriptyline N-glucuronide revealed a protonated molecular ion (M+H)⁺ at a mass-to-charge ratio (m/z) of 470 tandfonline.com.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the simultaneous determination of amitriptyline and its metabolites in biological fluids like human serum and plasma nih.govresearchgate.net. The process involves separating the compounds using liquid chromatography before they are introduced into the mass spectrometer. In tandem MS (MS/MS), a specific parent ion is selected and fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a "fingerprint" for the molecule, aiding in its identification. For example, the fragmentation of E-10-hydroxythis compound produces characteristic fragment ions at m/z 294 (representing the loss of the glucuronic acid moiety) and m/z 276 (representing the subsequent loss of water) tandfonline.com. The relative intensities of these fragments can help distinguish N-glucuronides from their O-glucuronide isomers tandfonline.com.

Table 1: Key Mass Spectrometry Fragments for E-10-OH-AT-N-Glucuronide vs. O-Glucuronide

| Ion | m/z Value | Description | Relative Intensity in N-Glucuronide tandfonline.com | Relative Intensity in O-Glucuronide tandfonline.com |

|---|---|---|---|---|

| (M+H)⁺ | 470 | Protonated Molecular Ion | - | - |

| (M+H-176)⁺ | 294 | Loss of Glucuronic Acid | Similar to m/z 276 | Lower than m/z 276 |

Identification of Quaternary Ammonium-Linked Glucuronides

A significant metabolic pathway for amitriptyline involves the direct conjugation of glucuronic acid to the tertiary amino group of the side chain. This reaction forms a specific type of conjugate known as a quaternary ammonium-linked glucuronide, or more simply, this compound tandfonline.com. The presence of this metabolite has been confirmed in human urine tandfonline.com.

These quaternary ammonium (B1175870) glucuronides exhibit distinct chemical properties. Notably, they are resistant to hydrolysis under acidic conditions but can be cleaved enzymatically by β-glucuronidase tandfonline.comtandfonline.com. This characteristic is often used as a preliminary step in their identification. The formation of these N-glucuronides is not limited to the parent drug; hydroxylated metabolites of amitriptyline also undergo this conjugation pathway tandfonline.com.

Characterization of Hydroxylated and Dihydroxylated this compound Metabolites

In addition to direct N-glucuronidation of the parent drug, amitriptyline undergoes phase I metabolism, primarily hydroxylation, before conjugation. Research has identified several hydroxylated and dihydroxylated metabolites that are subsequently conjugated to form N-glucuronides. These metabolites have been isolated from the urine of patients undergoing amitriptyline treatment and identified using NMR and mass spectrometry tandfonline.com.

The major alcoholic metabolites of amitriptyline are the isomeric E- and Z-10-hydroxyamitriptyline (E- and Z-10-OH-AT) tandfonline.comnih.gov. Both of these isomers have been shown to form N-glucuronide conjugates, which are excreted in human urine tandfonline.com. These N-glucuronides coexist with their corresponding O-glucuronide counterparts tandfonline.com. In urine samples from patients, a significant portion (35-60%) of conjugated 10-hydroxyamitriptyline (B1197387) was found to be in the form of these N-glucuronides tandfonline.com.

Further analysis has revealed details about the stereochemistry of these metabolites. While the E-10-hydroxyamitriptyline excreted as an O-glucuronide consists mainly of the (-)-enantiomer, the N-glucuronide conjugate contains roughly equal amounts of both the (+) and (-) enantiomers nih.gov.

Beyond single hydroxylation, amitriptyline can be metabolized to a dihydroxylated form, trans-10,11-dihydroxyamitriptyline. This metabolite has also been identified as an N-glucuronide conjugate in human urine, alongside the N-glucuronides of the 10-hydroxy metabolites tandfonline.comtandfonline.com. Its structure was confirmed through the combined use of mass spectrometry and NMR spectroscopy tandfonline.com.

Table 2: List of Compounds

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| Amitriptyline | AT | C₂₀H₂₃N | 277.40 |

| This compound | AT-N-Gluc | C₂₆H₃₁NO₆ | 453.53 |

| E-10-Hydroxyamitriptyline | E-10-OH-AT | C₂₀H₂₃NO | 293.40 |

| Z-10-Hydroxyamitriptyline | Z-10-OH-AT | C₂₀H₂₃NO | 293.40 |

| E-10-Hydroxythis compound | E-10-OH-AT-N-Gluc | C₂₆H₃₁NO₇ | 469.53 |

| Z-10-Hydroxythis compound | Z-10-OH-AT-N-Gluc | C₂₆H₃₁NO₇ | 469.53 |

| Trans-10,11-Dihydroxyamitriptyline | - | C₂₀H₂₃NO₂ | 309.40 |

| Trans-10,11-Dihydroxythis compound | - | C₂₆H₃₁NO₈ | 485.53 |

Stereoisomeric and Diastereoisomeric Conjugates

The formation of stereoisomeric and diastereoisomeric conjugates is a significant aspect of the metabolism of amitriptyline and its derivatives. The introduction of chiral centers during metabolism, coupled with the chiral nature of glucuronic acid, leads to the formation of multiple stereoisomers of glucuronide conjugates. While detailed research specifically isolating and characterizing the stereoisomers of this compound is limited in publicly available literature, the study of its hydroxylated metabolites provides significant insight into the stereochemical course of glucuronidation.

Research has confirmed that this compound is available as a "mixture of diastereomers" sincopharmachem.com. This indicates that either the amitriptyline molecule itself becomes chiral upon conjugation, or that the glucuronidation process is not specific to a particular conformation, resulting in a mix of diastereomeric products.

More extensive research has been conducted on the stereoisomeric conjugates of hydroxylated amitriptyline metabolites. For instance, the 10-hydroxy metabolites of amitriptyline form two diastereoisomeric glucuronides from the enantiomeric alcohols nih.gov. Similarly, the 10,11-dihydroxy metabolites of amitriptyline exist as cis- and trans-isomers, which are then conjugated with glucuronic acid, leading to further isomeric possibilities nih.gov.

A detailed analysis of the enantiomers of (E)- and (Z)-10-hydroxyamitriptyline in human urine revealed stereoselectivity in their conjugation. The N-glucuronide of (E)-10-hydroxyamitriptyline was found to contain similar amounts of the two enantiomers nih.gov. In contrast, the O-glucuronide of the same metabolite consisted predominantly of the (-)-enantiomer nih.gov. For (Z)-10-hydroxyamitriptyline, an excess of the (+)-isomer was observed in the N-glucuronidated metabolite nih.gov. These findings underscore the stereoselective nature of the glucuronidation process for amitriptyline metabolites.

The disposition of the alcohol metabolites of amitriptyline is also partially enantioselective with regard to their glucuronidation nih.gov. The enzymes responsible for the N-glucuronidation of amitriptyline, including UGT1A3, UGT1A4, and UGT2B10, may exhibit different affinities and catalytic efficiencies for various stereoisomers, contributing to the observed stereoselectivity in metabolite profiles.

The following tables summarize the key findings from research on the stereoisomeric and diastereoisomeric conjugates of hydroxylated amitriptyline metabolites.

Table 1: Stereoisomeric Glucuronides of Hydroxylated Amitriptyline Metabolites

| Metabolite | Isomer Type | Conjugate | Stereochemical Observation | Reference |

| 10-hydroxyamitriptyline | Enantiomers | Diastereoisomeric glucuronides | Two diastereoisomeric glucuronides are formed. | nih.gov |

| 10,11-dihydroxyamitriptyline | Cis/Trans Isomers | Glucuronide conjugates | Both cis- and trans-isomers are conjugated with glucuronic acid. | nih.gov |

Table 2: Enantiomeric Composition of 10-Hydroxyamitriptyline Glucuronides in Human Urine

| Metabolite | Conjugate Type | Enantiomeric Composition | Reference |

| (E)-10-hydroxyamitriptyline | N-glucuronide | Similar amounts of the two enantiomers. | nih.gov |

| (E)-10-hydroxyamitriptyline | O-glucuronide | Primarily the (-)-enantiomer. | nih.gov |

| (Z)-10-hydroxyamitriptyline | N-glucuronide | Excess of the (+)-isomer. | nih.gov |

These detailed findings on the hydroxylated metabolites strongly suggest that the N-glucuronidation of the parent amitriptyline molecule is also likely to be a stereoselective process, resulting in a complex mixture of stereoisomeric and diastereoisomeric conjugates. However, further research is required to fully elucidate the specific stereochemistry of this compound itself.

Advanced Analytical Methodologies for Amitriptyline N Glucuronide

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical methods for Amitriptyline (B1667244) N-glucuronide, enabling its separation from the parent drug and other metabolites. The choice of technique depends on the required sensitivity, selectivity, and the specific goals of the analysis, such as quantification or structural identification.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of amitriptyline and its metabolites from biological samples. For a polar and water-soluble metabolite like Amitriptyline N-glucuronide, reversed-phase HPLC is the method of choice.

Research has demonstrated that the direct analysis of the intact N-glucuronide conjugate in urine is feasible using HPLC. nih.gov One approach involves direct injection of the urine sample, while another utilizes a solid-phase extraction (SPE) on a cation exchanger cartridge to clean up and concentrate the analyte before injection. nih.gov The latter method, SPE, generally provides higher recovery and better precision. nih.gov The chromatographic conditions are optimized to ensure baseline separation of the N-glucuronide from the parent compound, amitriptyline, and other metabolites like nortriptyline (B1679971).

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-phase C18 or similar | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile). | Elutes the analytes from the column. The polar N-glucuronide elutes earlier than the less polar parent drug. |

| Flow Rate | Typically 0.5-1.5 mL/min. | Controls the speed of the separation and analysis time. |

| Detection | UV Detector, typically set between 240-254 nm. | Quantifies the analyte based on its light absorption. |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Development

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and particularly Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the analysis of drug metabolites due to its superior sensitivity and selectivity. These methods are instrumental in both identifying and quantifying this compound, even at very low concentrations in complex biological matrices like plasma and urine. nih.govnih.gov

The development of LC-MS/MS methods involves optimizing both the chromatographic separation and the mass spectrometric detection. For this compound, positive electrospray ionization (ESI) is typically used. The mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the N-glucuronide) is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte, minimizing interferences from other compounds in the sample. nih.govresearchgate.net An integrated workflow using LC-MS/MS has been successfully developed to comprehensively profile the metabolites of amitriptyline in human urine, identifying a total of 28 metabolites. nih.gov

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography | Reversed-phase on C18 or Biphenyl column with a gradient elution. researchgate.netcuny.edu | Separates the N-glucuronide from isomers and other metabolites. |

| Mobile Phase | Water and acetonitrile/methanol (B129727), often with a modifier like formic acid. researchgate.netsemanticscholar.org | Aids in analyte elution and ionization. |

| Ionization Source | Electrospray Ionization (ESI) in positive mode. | Generates charged ions from the analyte for MS detection. |

| MS Mode | Multiple Reaction Monitoring (MRM). nih.govresearchgate.net | Provides high selectivity and sensitivity for quantification. |

| Lower Limit of Quantitation (LLOQ) | Can reach as low as 0.5 ng/mL for related metabolites. nih.gov | Defines the lowest concentration that can be reliably measured. |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, but its direct application for the analysis of intact this compound is not feasible. Glucuronide conjugates are highly polar, non-volatile compounds, making them unsuitable for GC analysis, which requires analytes to be thermally stable and volatile.

However, GC-MS is often used indirectly to quantify the amount of amitriptyline that was conjugated as a glucuronide. This is achieved through a hydrolysis step prior to analysis. The sample (e.g., urine) is treated with a β-glucuronidase enzyme, which cleaves the glucuronide moiety, releasing the free amitriptyline (the aglycone). The resulting amitriptyline is then extracted and can be analyzed by GC-MS, sometimes after a derivatization step to improve its chromatographic properties. By comparing the concentration of amitriptyline before and after the hydrolysis step, the original concentration of the this compound can be inferred.

Detection and Quantification Strategies

Following chromatographic separation, sensitive and reliable detection methods are required for accurate quantification. The choice of detector is often coupled with the chromatographic technique employed.

Ultraviolet (UV) Detection

Ultraviolet (UV) detection is commonly paired with HPLC for the quantification of this compound. This strategy relies on the principle that the analyte absorbs light in the UV spectrum. The amitriptyline molecule contains a dibenzocycloheptadiene ring system, which acts as a chromophore. This structural feature is retained in the N-glucuronide metabolite, allowing it to be detected by UV spectrophotometry. The wavelength of maximum absorbance for amitriptyline is typically around 240 nm, and a similar wavelength is effective for its N-glucuronide conjugate. While UV detection is robust and cost-effective, it is less sensitive and specific than mass spectrometry. Its successful use requires excellent chromatographic separation to ensure that the peak being measured corresponds only to this compound and not to co-eluting impurities or other metabolites.

Flow Scintillation Analysis (FSA) for Radiolabeled Studies

In drug metabolism studies, particularly during drug development, compounds are often radiolabeled (e.g., with ¹⁴C or ³H) to trace their fate in the body. Early metabolic studies of amitriptyline utilized such radiolabeled methods. science.govnih.gov Flow Scintillation Analysis (FSA) is a detection technique used in conjunction with HPLC for the analysis of radiolabeled compounds.

As the HPLC eluent containing the separated, radiolabeled metabolites (including [¹⁴C]-Amitriptyline N-glucuronide) exits the column, it is mixed with a scintillation cocktail. This mixture flows through a specialized cell positioned between two photomultiplier tubes. The radioactive decay of the label (e.g., a beta particle from ¹⁴C) excites the scintillant, causing it to emit photons of light. These light flashes are detected by the photomultiplier tubes, generating a signal that is proportional to the amount of radioactivity. This allows for the creation of a radiochromatogram, which can be used to quantify all drug-related material, including the N-glucuronide metabolite, without needing a pure analytical standard for each one. helsinki.fi

Mass Spectrometry Detection Parameters and Optimization

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of amitriptyline and its metabolites, including the N-glucuronide conjugate. olemiss.edunih.gov Optimization of mass spectrometry parameters is critical to achieve the necessary sensitivity and specificity. Typically, electrospray ionization (ESI) in the positive ion mode is employed for the analysis of amitriptyline and its derivatives. derpharmachemica.comresearchgate.net

The optimization process involves the direct infusion of a standard solution of this compound into the mass spectrometer to determine the optimal precursor ion and subsequent product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). The protonated molecule [M+H]⁺ is commonly selected as the precursor ion. Collision-induced dissociation (CID) is then applied to generate characteristic product ions. The transition that provides the highest signal intensity and is free from matrix interferences is chosen for quantification, while a second transition is often monitored for confirmation.

Key parameters that require careful optimization include the capillary voltage, cone voltage (or declustering potential), collision energy, and gas flows (e.g., nebulizer and desolvation gases). olemiss.edunih.gov A study by Breau et al. described a method where analytes were ionized and detected by electrospray-ionization mass spectrometry with SRM. derpharmachemica.com While specific parameters for this compound are often developed as part of a broader multi-analyte method, the principles of optimization remain the same: maximizing the analyte signal while minimizing background noise and potential interferences from the biological matrix. derpharmachemica.comresearchgate.net

Table 1: Representative LC-MS/MS Parameters for Tricyclic Antidepressant Analysis Note: These are general parameters; specific values for this compound must be empirically determined.

| Parameter | Typical Setting/Value | Purpose |

| Ionization Mode | Positive Electrospray (ESI+) | Efficiently ionizes basic compounds like amitriptyline and its metabolites. |

| Precursor Ion | [M+H]⁺ | Represents the protonated molecular ion of the analyte. |

| Product Ions | Analyte-specific fragments | Generated by CID for specific detection in MRM/SRM mode. |

| Collision Energy | Optimized per transition | Controls the fragmentation of the precursor ion. |

| Capillary Voltage | ~1-4 kV | Optimizes the electrospray process for ion generation. |

| Cone Voltage | ~20-60 V | Facilitates the transfer of ions from the source to the mass analyzer. |

| Source Temperature | ~120-150 °C | Aids in the desolvation of droplets. |

| Desolvation Gas Flow | ~600-1000 L/hr | Assists in solvent evaporation from the ESI droplets. |

| Column Type | C18 or similar reversed-phase | Separates the analyte from other compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Methanol and Water with additives (e.g., formic acid, ammonium (B1175870) acetate) | Controls the retention and elution of the analyte during chromatography. |

Sample Preparation and Extraction Methodologies for Glucuronides

The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix (e.g., plasma, urine), remove potential interferences, and concentrate the sample to improve detection limits. mdpi.com

Solid-phase extraction (SPE) is a widely used and effective technique for the cleanup and concentration of amitriptyline and its metabolites from biological fluids. derpharmachemica.commdpi.comnih.gov For polar metabolites like N-glucuronides, the choice of sorbent material is crucial. Mixed-mode SPE cartridges, which possess both reversed-phase and ion-exchange properties, are often preferred as they can provide superior selectivity and cleanup compared to single-mode sorbents. scispace.com

For instance, Oasis HLB (Hydrophilic-Lipophilic Balanced) sorbents are water-wettable and can retain a wide range of compounds, making them suitable for extracting both the parent drug and its more polar glucuronide metabolites. derpharmachemica.com The general SPE procedure involves four steps:

Conditioning: The sorbent is treated with a solvent like methanol to activate the stationary phase.

Equilibration: The sorbent is rinsed with water or a buffer to prepare it for the sample matrix.

Loading: The pre-treated biological sample is passed through the cartridge, where the analyte is retained.

Washing: The cartridge is washed with a weak solvent to remove interfering substances.

Elution: A strong organic solvent is used to desorb the analyte from the sorbent.

The selection of appropriate wash and elution solvents is critical for achieving high recovery and a clean extract. mdpi.comscispace.com For N-glucuronides, which are more hydrophilic than the parent drug, the wash steps must be carefully optimized to avoid premature elution of the analyte. researchgate.net

Achieving high and reproducible recovery of glucuronide metabolites from biological matrices can be challenging. researchgate.net Several factors can influence the extraction efficiency:

High Polarity: Glucuronides are significantly more water-soluble than their parent aglycones. sigmaaldrich.com This high polarity can lead to poor retention on traditional reversed-phase SPE sorbents and low recovery rates. researchgate.net

Analyte Stability: N-glucuronides can be unstable and susceptible to hydrolysis, particularly under acidic or basic conditions, or due to enzymatic activity within the sample. researchgate.netnih.gov Sample collection and storage conditions must be controlled, often requiring immediate freezing and analysis to prevent degradation. researchgate.net

Matrix Effects: Co-extracted endogenous components from biological matrices like urine or plasma can interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement. scispace.comnih.gov This can significantly impact the accuracy and precision of quantification. nih.gov Proper sample cleanup via techniques like SPE is essential to minimize these effects. derpharmachemica.comscispace.com

Protein Binding: In plasma samples, glucuronides can be bound to proteins. scispace.com A protein precipitation step is often necessary to release the bound analyte before extraction, though this can sometimes lead to less clean samples compared to SPE alone. scispace.com

Enzymatic Hydrolysis for Analytical Purposes

In many analytical workflows, particularly in toxicological screening, total drug concentration is measured. This requires the cleavage of the glucuronide moiety to convert the metabolite back to its parent drug, amitriptyline, prior to analysis. chromatographyonline.com This is achieved through enzymatic hydrolysis using β-glucuronidase. covachem.comshareok.org

The source of the β-glucuronidase enzyme significantly impacts hydrolysis efficiency and specificity. shareok.orgsigmaaldrich.com Enzymes from different sources exhibit varying optimal conditions and may contain impurities that can interfere with subsequent analysis. nih.gov

Mollusk-Derived Enzymes: Enzymes from sources like abalone (Haliotis rufescens) and Helix pomatia (Roman snail) have been traditionally used. covachem.comnorlab.com While often cost-effective, these preparations can be less pure and may contain other enzymatic activities, such as sulfatases. nih.gov Crude extracts from H. pomatia can also contain insoluble materials that may clog SPE columns, necessitating a centrifugation step. nih.gov

Recombinant Enzymes: Recombinant β-glucuronidases, often derived from E. coli, offer higher purity, greater specific activity, and batch-to-batch consistency. sigmaaldrich.comnih.gov They are generally free from interfering activities and are designed for rapid and efficient hydrolysis, sometimes even at room temperature. nih.govhubspotusercontent-na1.net Studies have shown that for N-glucuronides like this compound, recombinant enzymes can provide superior hydrolysis efficiency compared to some traditional sources. nih.gov

A recent study directly comparing various enzymes found that for the hydrolysis of Amitriptyline-N-glucuronide, a recombinant enzyme (IMCSzyme 3S) and an E. coli-derived enzyme demonstrated superior performance. nih.gov This highlights the importance of selecting an enzyme source based on the specific target analyte, as efficiencies can vary significantly between O-glucuronides and N-glucuronides. nih.gov

Table 2: Comparison of β-Glucuronidase Enzyme Sources

| Enzyme Source | Advantages | Disadvantages |

| Recombinant (E. coli) | High purity and specific activity; Batch-to-batch consistency; Rapid hydrolysis; No interfering sulfatase activity. sigmaaldrich.comnih.gov | Higher cost; May have a limited shelf-life as an aqueous solution. nih.gov |

| Abalone | Good conversion for many glucuronides; Economical. covachem.comnorlab.com | Can have variable activity; May not be optimal for all N-glucuronides. |

| Helix pomatia | Inexpensive; Readily available. nih.gov | Often a crude preparation; Contains sulfatase activity; Can contain insolubles that interfere with SPE. nih.gov |

| Limpet (Patella vulgata) | Has been shown to be effective for a wide range of drug-glucuronides. sigmaaldrich.comsigmaaldrich.com | Performance can be analyte-dependent; May be less efficient than recombinant enzymes for certain substrates. imcstips.com |

To ensure complete and reproducible cleavage of the glucuronide conjugate, the hydrolysis conditions must be carefully optimized. sigmaaldrich.com Key parameters include temperature, incubation time, pH, and enzyme concentration. researchgate.net

Temperature: Most hydrolysis reactions are performed at elevated temperatures, typically between 37°C and 65°C, to increase the rate of the enzymatic reaction. sigmaaldrich.comresearchgate.net However, the optimal temperature can vary by enzyme source. For example, one study noted that a recombinant enzyme achieved 99.3% hydrolysis of amitriptyline glucuronide at 60°C in 30 minutes. nih.gov Some newer recombinant enzymes are engineered for high efficiency at room temperature, which can simplify and speed up the workflow. hubspotusercontent-na1.netmdpi.com

Incubation Time: The time required for complete hydrolysis is dependent on the enzyme, its concentration, the temperature, and the specific glucuronide substrate. sigmaaldrich.com Incubation times can range from as short as 5-15 minutes for highly active recombinant enzymes to several hours or even overnight for less efficient enzymes or more resistant glucuronides. nih.govmdpi.com Optimization studies typically involve analyzing samples at various time points (e.g., 30, 60, 120 minutes) to determine the point at which the concentration of the liberated parent drug reaches a plateau, indicating complete hydrolysis. sigmaaldrich.com

It is crucial to recognize that optimal conditions are often compound-dependent. sigmaaldrich.com While some enzymes may show broad effectiveness across a class of drugs, the specific conditions for efficient this compound hydrolysis should be empirically determined and validated for the specific analytical method being used. nih.govsigmaaldrich.com

Stability of Quaternary N-Glucuronides to Chemical Hydrolysis

The stability of quaternary ammonium-linked glucuronides (N⁺-glucuronides), such as this compound, is a crucial factor in the development of reliable analytical methods. Studies on N⁺-glucuronide metabolites of drugs with aliphatic tertiary amines have shown that their non-enzymatic stability is generally not a major obstacle for analysis.

Research on the stability of N⁺-glucuronides of clozapine, cyclizine, and doxepin (B10761459) across a pH range of 1 to 11 revealed that these metabolites are stable for up to three months when stored at 18-22°C in buffers with a pH range of 4 to 10. nih.gov Some slow degradation was observed at the extreme pH values of 1 and 11. nih.gov This inherent stability under a wide range of pH conditions simplifies the handling and storage of biological samples for the analysis of these compounds.

However, it is important to note that the stability can be influenced by the specific chemical structure of the aglycone. While the general stability of quaternary N-glucuronides is good, specific degradation pathways such as hydrolysis can be influenced by factors like pH and temperature. nih.gov For instance, amitriptyline itself has a high thermal stability, but its degradation can occur under forced conditions like strong acid or base. nih.govnih.gov

The table below summarizes the stability of some quaternary N-glucuronides under different pH conditions.

| pH Range | Stability Duration | Temperature | Observations |

| 4-10 | 3 months | 18-22°C | Stable |

| <4 and >10 | 3 months | 18-22°C | Slow degradation observed for some compounds |

Challenges in Glucuronide Analytical Method Development

The analytical method development for glucuronide metabolites, including this compound, presents a unique set of challenges that require careful consideration to ensure accurate and reliable quantification.

A significant challenge in the analysis of amitriptyline and its metabolites, including the N-glucuronide, is the need to separate multiple structurally similar compounds. This often necessitates long chromatographic run times to achieve adequate resolution. For example, a highly sensitive and specific LC-MS/MS method for the simultaneous determination of amitriptyline, its active metabolite nortriptyline, and their hydroxy-metabolites reported a total run time of 6 minutes. researchgate.netnih.gov While this method is efficient for the parent drug and some metabolites, the inclusion of the more polar N-glucuronide could potentially require even longer run times or more complex gradient elution profiles to ensure separation from other metabolites and endogenous matrix components.

Another method for the simultaneous quantification of amitriptyline, nortriptyline, and their hydroxy-metabolites in human serum also reported a chromatographic run time of 7 minutes. researchgate.net The need for such run times highlights the complexity of resolving these closely related compounds.

Mass spectrometry (MS) is a powerful tool for the detection and quantification of drug metabolites. However, the ionization efficiency of glucuronide metabolites can be a significant challenge. The addition of the glucuronic acid moiety increases the polarity of the molecule, which can affect its ionization in the MS source.

In the analysis of amitriptyline and its metabolites, positive electrospray ionization (ESI) is commonly used. researchgate.netnih.gov Amitriptyline and nortriptyline produce protonated molecular ions [M+H]⁺. nih.gov While this is effective for the parent compounds, the N-glucuronide may exhibit different ionization behavior. The permanent positive charge on the quaternary ammonium group of this compound might be expected to lead to good sensitivity in positive ion mode. However, factors such as ion suppression from the biological matrix can still adversely affect the reliability of quantification. researchgate.net Careful optimization of MS parameters is therefore crucial to achieve the desired sensitivity and accuracy.

The table below shows the precursor and product ions for amitriptyline and its primary metabolite, which are used for their quantification by tandem mass spectrometry. researchgate.net

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Amitriptyline | 278 | 90 |

| Nortriptyline | 264 | 90 |

The stability of glucuronide conjugates in biological samples is a critical consideration during sample collection, storage, and analysis. Enzymatic hydrolysis of glucuronides by β-glucuronidases present in biological matrices can lead to the back-conversion of the metabolite to the parent drug, resulting in an underestimation of the glucuronide concentration and an overestimation of the parent drug.

Studies have shown significant variability in the efficiency of enzymatic hydrolysis of this compound depending on the source of the β-glucuronidase enzyme. websiteonline.cnnih.gov For instance, a recombinant β-glucuronidase (IMCSzyme™) was found to achieve 99.3% hydrolysis of amitriptyline glucuronide in 30 minutes, while enzymes from mollusk sources showed much lower efficiencies, ranging from 6.3% to 23.2% in one hour. websiteonline.cn This highlights the importance of selecting an appropriate enzyme and optimizing hydrolysis conditions when an indirect analytical approach involving enzymatic cleavage is employed. The non-enzymatic stability of quaternary N-glucuronides over a wide pH range, as discussed in section 4.4.3, is a favorable characteristic for minimizing pre-analytical variability. nih.gov

The following table summarizes the hydrolysis efficiency of different β-glucuronidase enzymes on this compound.

| Enzyme Source | Hydrolysis Efficiency | Incubation Time |

| IMCSzyme™ (recombinant) | 99.3% | 30 minutes |

| H. pomatia | 6.3% | 1 hour |

| H. rufescens | 23.2% | 1 hour |

Utilization of Reference Standards and Deuterated Analogs in Analytical Research

The use of certified reference standards and stable isotope-labeled internal standards is fundamental to the development of accurate and precise bioanalytical methods for drug quantification.

For the analysis of amitriptyline and its metabolites, reference standards for amitriptyline hydrochloride are commercially available from various sources, including the United States Pharmacopeia (USP). sigmaaldrich.comsigmaaldrich.comhpc-standards.com These standards are essential for instrument calibration and the preparation of quality control samples to ensure the accuracy of the analytical results.

Deuterated analogs of amitriptyline, such as Amitriptyline-D3 and Amitriptyline-D6 HCl, are widely used as internal standards in mass spectrometric assays. veeprho.comveeprho.com These stable isotope-labeled compounds have the same physicochemical properties as the analyte but a different mass, allowing them to be distinguished by the mass spectrometer. The use of a deuterated internal standard is the most effective way to compensate for matrix effects and variations in extraction recovery and ionization efficiency, thereby improving the accuracy and precision of the quantification. nih.govnih.gov The availability of deuterated Amitriptyline-N-Glucuronide is also noted, which serves as an ideal internal standard for the direct quantification of this metabolite. veeprho.com

In Vitro Metabolism Studies and Enzyme Kinetics

Investigations in Human Liver Microsomes (HLMs)

Human liver microsomes (HLMs) serve as a critical in vitro model for studying drug metabolism, providing a rich source of drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs), in a native membrane environment.

Significant interindividual variability in the rate of amitriptyline (B1667244) N-glucuronidation has been observed across different HLM preparations. In a study involving microsomes from 13 different human livers, the glucuronidation activity of amitriptyline demonstrated a 7-fold variation among the samples. nih.gov Similarly, studies on the structurally related tricyclic antidepressant imipramine (B1671792) showed up to a 2.5-fold difference in N-glucuronidation rates in a panel of 14 human liver microsomes. researchgate.net This variability highlights the influence of genetic polymorphisms and other individual factors on the expression and activity of the UGT enzymes responsible for this metabolic pathway.

The N-glucuronidation of amitriptyline in HLMs does not follow simple Michaelis-Menten kinetics; instead, it exhibits a biphasic kinetic profile. nih.govnih.gov This pattern suggests the involvement of at least two distinct enzyme components or active sites with different affinities for the substrate. nih.govnih.gov

Eadie-Hofstee plots of amitriptyline N-glucuronidation in HLMs consistently reveal a high-affinity and a low-affinity component. researchgate.netnih.gov The high-affinity component is characterized by a low Kₘ value, while the low-affinity component has a much higher Kₘ value. The high-affinity enzyme is considered the primary contributor to N-glucuronidation at therapeutic drug concentrations in vivo. nih.govsemanticscholar.org

Detailed kinetic analyses in four liver samples identified an apparent Kₘ₁ (high-affinity) of 1.4 µM and an apparent Kₘ₂ (low-affinity) of 311 µM for amitriptyline. nih.gov The corresponding Vₘₐₓ values showed considerable variation, with Vₘₐₓ₁ ranging from 2 to 17 pmol·mg protein⁻¹·min⁻¹ and Vₘₐₓ₂ ranging from 80 to 740 pmol·mg protein⁻¹·min⁻¹. nih.gov The intrinsic clearance (Vₘₐₓ/Kₘ) of the high-affinity UGTs is severalfold higher than that of the low-affinity enzymes. nih.govsemanticscholar.org

Biphasic Kinetic Parameters for Amitriptyline N-Glucuronidation in HLMs

| Kinetic Component | Apparent Kₘ (µM) | Apparent Vₘₐₓ (pmol·mg protein⁻¹·min⁻¹) |

|---|---|---|

| High-Affinity | 1.4 | 2 - 17 |

| Low-Affinity | 311 | 80 - 740 |

Recombinant UGT Enzyme Systems for Mechanistic Studies

To identify the specific UGT isoforms responsible for amitriptyline N-glucuronidation, researchers utilize recombinant enzyme systems, such as proteins expressed in cell lines. researchgate.netnih.govnih.gov These systems allow for the study of individual enzymes in isolation, free from the confounding activities of other enzymes present in HLMs.

Studies comparing the N-glucuronidation of amitriptyline with its structural analogs, the tricyclic antidepressants imipramine, clomipramine (B1669221), and trimipramine (B1683260), have provided insights into the substrate specificity of the involved UGTs. nih.govresearchgate.net The kinetics for imipramine glucuronidation in HLMs also exhibit a biphasic character, similar to amitriptyline. researchgate.netnih.gov However, the glucuronidation kinetics for clomipramine and trimipramine in HLMs were found to be sigmoidal. nih.gov

Using expressed UGT enzymes, significant differences in affinity were observed. UGT2B10 consistently displayed a much higher affinity (lower Kₘ) for all tested tricyclic antidepressants compared to UGT1A4. nih.govresearchgate.net For instance, the apparent Kₘ for amitriptyline was 2.60 µM in UGT2B10, whereas it was 448 µM in UGT1A4. nih.govresearchgate.net

Apparent Kₘ (S₅₀) Values (µM) for N-Glucuronidation of Tricyclic Antidepressants by Recombinant UGTs

| Compound | UGT2B10 | UGT1A4 |

|---|---|---|

| Amitriptyline | 2.60 | 448 |

| Imipramine | 16.8 | 262 |

| Clomipramine | 14.4 | 112 |

| Trimipramine | 11.2 | 258 |

Through the use of recombinant UGTs, specific isoforms have been identified as key catalysts in amitriptyline N-glucuronidation. The biphasic kinetics observed in HLMs are largely explained by the distinct contributions of UGT2B10 and UGT1A4. nih.gov

UGT2B10 has been identified as the high-affinity enzyme responsible for amitriptyline N-glucuronidation. nih.govresearchgate.netfrontiersin.org The low Kₘ value for amitriptyline glucuronidation by recombinant UGT2B10 aligns well with the high-affinity component observed in HLMs. nih.gov Furthermore, the intrinsic clearance (CLᵢₙₜ) of amitriptyline glucuronidation by UGT2B10 is more than 10-fold higher than that by UGT1A4. nih.govresearchgate.net

UGT1A4 is the primary low-affinity enzyme involved in this pathway. researchgate.netnih.govnih.gov The high Kₘ value for amitriptyline in recombinant UGT1A4 corresponds to the low-affinity phase seen in HLM kinetic studies. nih.gov While other isoforms like UGT1A3 have been shown to catalyze tertiary amine N-glucuronidation, studies suggest that UGT2B10 and UGT1A4 are the major contributors to amitriptyline's conversion to its N-glucuronide. nih.govfrontiersin.org

In Vitro Metabolism Assay Optimization and Controls

Accurate characterization of in vitro enzyme kinetics requires careful optimization of assay conditions and the use of appropriate controls. A significant factor to consider in assays using microsomal preparations is the non-specific binding of substrates to the microsomal matrix. nih.gov Amitriptyline binds to liver microsomes, which can lead to an underestimation of the unbound substrate concentration at the active site of the enzyme. nih.govbohrium.com This binding can increase the apparent Kₘ value without significantly affecting the Vₘₐₓ, thereby altering the kinetic profile. nih.gov

To account for this, experiments can include controls with heat-inactivated microsomes to quantify the extent of binding and adjust kinetic calculations accordingly. nih.gov Furthermore, selective chemical inhibitors are valuable tools. Nicotine (B1678760), for example, has been identified as a selective inhibitor of UGT2B10 but not UGT1A4. nih.govresearchgate.net In HLMs, nicotine was shown to inhibit the glucuronidation of tricyclic antidepressants by 33% to 50% at low substrate concentrations, confirming the role of UGT2B10 as the high-affinity enzyme. nih.gov Conversely, p-nitrophenol can inhibit amitriptyline glucuronidation, while morphine does not, providing another tool for reaction phenotyping. nih.gov

In Vivo Disposition and Excretion Mechanisms

Contribution of N-Glucuronidation to Overall Amitriptyline (B1667244) Elimination

N-glucuronidation represents a minor metabolic pathway for amitriptyline in humans. nih.gov Studies have shown that following administration of amitriptyline, a quantifiable portion is converted to its N-glucuronide metabolite. In healthy volunteers, approximately 8% of a given dose of amitriptyline is recovered in the urine as Amitriptyline N-glucuronide. nih.gov This indicates that direct glucuronidation is not the principal route for the elimination of amitriptyline, which primarily undergoes hydroxylation and N-demethylation. clinpgx.orgdrugbank.com

| Study Population | Amitriptyline Dose | Percentage of Dose Recovered as N-glucuronide in Urine |

|---|---|---|

| Healthy Volunteers | Single 25 mg dose | 8 ± 3% |

| Patients on Continuous Treatment | 125-150 mg/day | 8 ± 5% |

Excretion Pathways of this compound

The elimination of this compound from the body occurs through established excretion pathways, primarily involving the renal system and to a lesser extent, the biliary system.

Biliary Elimination and Enterohepatic Recirculation

While the majority of amitriptyline metabolites are cleared renally, a small fraction is excreted in the feces, which suggests some degree of biliary elimination. nih.gov However, specific data quantifying the biliary excretion of this compound in humans is limited. Studies in rats have identified glucuronides of hydroxylated amitriptyline metabolites in bile, but not specifically the N-glucuronide of the parent drug. nih.gov

The concept of enterohepatic recirculation involves the excretion of a drug or its metabolite into the bile, followed by its hydrolysis back to the parent compound by gut bacteria and subsequent reabsorption. wikipedia.orgnih.gov This process can prolong the half-life of a drug. While enterohepatic circulation is a known phenomenon for some glucuronide conjugates, its specific relevance to this compound has not been extensively documented. wikipedia.orghyphadiscovery.com The susceptibility of N-glucuronides to hydrolysis by bacterial β-glucuronidases in the gut could potentially facilitate this process. nih.gov

Glucuronide Stability in Biological Matrices (e.g., Urine)

The stability of this compound in biological samples such as urine is a critical consideration for accurate quantification and understanding its disposition. N-glucuronides, in general, are known to be more labile under acidic conditions. nih.gov

For analytical purposes, the hydrolysis of this compound is often necessary to quantify the parent compound. imcstips.comrestek.com Studies have shown that this hydrolysis can be achieved enzymatically using β-glucuronidase. nih.govimcstips.com The efficiency of this enzymatic hydrolysis can vary depending on the source of the enzyme and the reaction conditions. imcstips.com Some research indicates that certain recombinant β-glucuronidases can achieve over 99% hydrolysis of this compound in urine samples within a short time frame. nih.gov The need for such hydrolysis procedures for analytical detection underscores the relative stability of the glucuronide in urine under typical storage and processing conditions, though it can be intentionally cleaved for measurement.

Comparative Metabolism and Species Specific Differences

Comparative N-Glucuronidation Activity Across Animal Species (e.g., Rodents, Non-human Primates)

The N-glucuronidation of tertiary amines, such as amitriptyline (B1667244), is a metabolic pathway that exhibits marked differences across various species. In humans, the formation of a quaternary ammonium-linked glucuronide is a recognized metabolic route for amitriptyline. However, this pathway is significantly less prominent or even absent in many of the common laboratory animal species used in preclinical studies.

In vitro studies using liver microsomes have demonstrated that the N-glucuronidation of certain compounds can be efficient in humans, while the rates are considerably lower in species like rats, mice, guinea pigs, rabbits, dogs, and monkeys helsinki.fi. For other substrates, N-glucuronidation has been detected in the liver microsomes of rats, dogs, and humans, but was notably absent in non-human primates, highlighting the compound-dependent nature of these species differences.

Differences in UGT Isoform Functionality and Expression Between Humans and Animal Models

The species-specific differences in amitriptyline N-glucuronidation are directly attributable to the variations in the UGT enzyme superfamily. In humans, two primary UGT isoforms have been identified as responsible for the N-glucuronidation of amitriptyline: UGT1A4 and UGT2B10.

UGT1A4 is known to be a key enzyme in the N-glucuronidation of a variety of compounds containing amine functional groups. However, a significant difference between humans and rodents is that rodents lack a functional UGT1A4 homolog gene nih.govnih.gov. This absence is a major reason why N-glucuronidation of tertiary amines is often not observed or is present at very low levels in rats and mice nih.gov.

UGT2B10 has emerged as another critical enzyme for the N-glucuronidation of tertiary amines in humans and, for some substrates, it exhibits a higher affinity than UGT1A4. Studies have shown that UGT2B10 is a high-affinity enzyme for the N-glucuronidation of tricyclic antidepressants centaurpharma.com. While orthologs of UGT2B10 exist in other species, their expression levels and substrate specificities can differ. For instance, UGT2B10 mRNA is predominantly expressed in the human liver wsu.edu. The functional activity of UGT2B10 orthologs in common preclinical species towards amitriptyline has not been extensively characterized, but the observed low N-glucuronidation activity in these species suggests that their respective enzymes are either not expressed at sufficient levels or are functionally divergent from the human enzyme.

The kinetics of amitriptyline N-glucuronidation in human liver microsomes are biphasic, suggesting the involvement of at least two enzymes with different affinities (a high-affinity and a low-affinity component) nih.govsemanticscholar.org. This biphasic nature is consistent with the activities of UGT2B10 (high-affinity) and UGT1A4 (low-affinity). The lack of a similar kinetic profile in animal models further complicates the extrapolation of metabolic data to humans.

Utility of Humanized UGT Mouse Models in Preclinical Metabolite Disposition Studies

To address the challenges posed by species differences in drug metabolism, particularly for pathways like N-glucuronidation, humanized mouse models have been developed. These genetically engineered mice carry and express human UGT genes, allowing for a more accurate reflection of human metabolic pathways in a preclinical setting.

Humanized UGT1 (hUGT1) mice, which express the human UGT1A locus, including UGT1A4, have proven to be valuable tools nih.gov. These mice are capable of forming N-glucuronides of substrates like imipramine (B1671792) and trifluoperazine, which are not metabolized via this pathway in wild-type mice due to the absence of a functional UGT1A4 nih.gov. The metabolic profiles of certain drugs in hUGT1 mice have been shown to be more similar to humans than those in conventional mouse models nih.gov.

More recently, the development of humanized UGT2 mice has been reported, which will be instrumental in studying the role of UGT2B enzymes, including UGT2B10, in drug metabolism nih.gov. The use of mouse models that are "humanized" for both UGT1A4 and UGT2B10 would, in theory, provide a more comprehensive and predictive preclinical model for the disposition of tertiary amines like amitriptyline.

These humanized models are particularly useful in preclinical studies for:

Identifying human-specific metabolites: They can generate metabolites, such as Amitriptyline N-glucuronide, that would otherwise not be detected in standard animal studies.

Improving pharmacokinetic predictions: By more accurately replicating human metabolism, these models can lead to better predictions of human clearance and exposure.

Investigating drug-drug interactions: They provide a more relevant system for studying the potential for drug-drug interactions involving human UGT isoforms.

While the specific application of these models to the study of amitriptyline disposition is not yet widely reported, their utility for other tertiary amines strongly suggests their potential to bridge the metabolic gap between preclinical species and humans for this class of drugs.

Animal Studies on Pharmacokinetic Disposition in Specific Model Organisms

The pharmacokinetic disposition of amitriptyline has been studied in several animal species, including rats and dogs. However, a notable gap in the literature is the lack of specific pharmacokinetic data for the this compound metabolite. The vast majority of studies have focused on quantifying the parent drug, amitriptyline, and its primary active metabolite, nortriptyline (B1679971).

Rodents (Rats): In rats, after oral administration, amitriptyline undergoes significant first-pass metabolism nih.gov. The primary metabolic pathways identified in rats are N-demethylation to nortriptyline and hydroxylation nih.gov. While direct N-glucuronidation of amitriptyline is not a major pathway in rats, studies have identified glucuronide conjugates of hydroxylated metabolites of amitriptyline in rat bile centaurpharma.com. This indicates that glucuronidation of phase I metabolites is a route of elimination in this species and that biliary excretion is a significant pathway for these conjugates. Pharmacokinetic studies in rats have reported parameters such as clearance and volume of distribution for the parent drug, but data on the formation and elimination of this compound are absent nih.gov.

Non-rodents (Dogs): Pharmacokinetic studies of amitriptyline in dogs have also primarily focused on the parent drug and nortriptyline nih.govresearchgate.netresearchgate.net. After oral administration to dogs, amitriptyline is absorbed, and both amitriptyline and nortriptyline can be measured in the plasma. The major metabolite found in dog urine is 10-hydroxyamitriptyline (B1197387), which is excreted mainly in a conjugated form, likely as an O-glucuronide nih.gov. The urinary metabolite profile of amitriptyline in dogs also includes 10-hydroxynortriptyline, amitriptyline N-oxide, and nortriptyline nih.gov. As with rats, there is no significant reporting of the direct N-glucuronidation of amitriptyline or the pharmacokinetic parameters of its N-glucuronide metabolite in dogs.

The absence of pharmacokinetic data for this compound in these common preclinical models underscores the species-specific nature of this metabolic pathway and highlights the limitations of these models for predicting its formation and disposition in humans.

Future Research Directions

Unraveling the Role of Genetic Polymorphisms in UGT Activity

Interindividual variability in the response to and metabolism of amitriptyline (B1667244) can be substantial. A significant portion of this variability may be attributable to genetic polymorphisms within the UGT enzymes responsible for its glucuronidation. Future research in this area should focus on identifying and characterizing the functional consequences of genetic variants in UGT1A4 and UGT2B10.

One notable polymorphism is the UGT1A4 L48V (c.142T>G), also known as UGT1A43, which results in a leucine to valine substitution at codon 48. This variant has been associated with altered glucuronidation activity for several drugs, and its potential influence on the metabolism of amitriptyline warrants further investigation nih.gov. Studies have shown that the UGT1A43 polymorphism can affect the catalysis of various medications, including clozapine, olanzapine, and imipramine (B1671792) nih.gov. Given that UGT1A4 is one of the key enzymes in amitriptyline N-glucuronidation, it is plausible that this polymorphism could alter the rate and extent of Amitriptyline N-glucuronide formation. Future studies should aim to quantify the enzymatic activity of the UGT1A4 48V variant towards amitriptyline in vitro and assess its clinical impact on amitriptyline disposition in individuals carrying this allele.

Similarly, genetic variations in UGT2B10, the high-affinity enzyme for amitriptyline N-glucuronidation, represent a critical area for future investigation. While specific polymorphisms in UGT2B10 with a proven functional impact on amitriptyline metabolism are not yet well-documented, the high degree of polymorphism in UGT genes, in general, suggests that such variants are likely to exist nih.gov. Research should be directed towards sequencing the UGT2B10 gene in diverse populations to identify novel single nucleotide polymorphisms (SNPs) and other genetic variations. Subsequently, functional studies using recombinant enzymes expressing these variants would be necessary to determine their effect on the kinetics of this compound formation.

Table 1: Key UGT Enzymes in Amitriptyline N-glucuronidation and Areas for Genetic Research

| Enzyme | Known Role in Amitriptyline Glucuronidation | Key Polymorphism of Interest | Future Research Focus |

| UGT1A4 | Catalyzes the N-glucuronidation of amitriptyline, acting as the low-affinity component. nih.govresearchgate.net | L48V (UGT1A4*3) | Quantify the impact of the L48V polymorphism on the kinetics of this compound formation. Investigate other UGT1A4 variants. |

| UGT2B10 | High-affinity enzyme for amitriptyline N-glucuronidation, likely playing a major role at therapeutic concentrations. nih.govnih.gov | To be identified | Identify and characterize functional genetic variants in UGT2B10 that alter amitriptyline metabolism. |

Investigating UGT-UGT Interactions Modulating Glucuronidation

Future research should explore the potential for physical and functional interactions between UGT1A4 and UGT2B10. Co-expression studies of both enzymes in a cellular system could be employed to investigate the formation of hetero-oligomers. Techniques such as co-immunoprecipitation and fluorescence resonance energy transfer (FRET) could provide direct evidence of such interactions. frontiersin.org

Furthermore, it would be crucial to determine if these interactions have functional consequences for amitriptyline N-glucuronidation. Kinetic studies comparing the metabolism of amitriptyline by individual UGTs versus co-expressed UGTs could reveal any cooperative or inhibitory effects. For instance, the formation of a UGT1A4-UGT2B10 hetero-oligomer might alter the binding affinity or catalytic efficiency for amitriptyline compared to the individual enzymes acting alone. Understanding these potential interactions is vital for a more accurate prediction of amitriptyline metabolism, as the interplay between different UGT isoforms could be a source of interindividual variability. nih.gov

Advanced In Silico Modeling for Glucuronidation Prediction

The development of robust in silico models to predict the likelihood and site of glucuronidation for drug candidates is a significant goal in drug development. For this compound, future research in this area could focus on the development and refinement of predictive models for UGT1A4 and UGT2B10 substrates.

Quantitative structure-activity relationship (QSAR) models are a promising approach. These models correlate the chemical structure of compounds with their metabolic activity. The development of 2D and 3D-QSAR models for UGT substrates has been reported and could be specifically tailored to the N-glucuronidation of tricyclic antidepressants by UGT1A4 and UGT2B10. nih.gov This would involve compiling a dataset of known substrates for these enzymes and their kinetic parameters to train and validate the models.

Pharmacophore modeling is another valuable tool that identifies the key three-dimensional arrangement of chemical features necessary for a molecule to bind to the active site of an enzyme. nih.gov Developing pharmacophore models for UGT1A4 and UGT2B10 could help in understanding the structural requirements for substrates of these enzymes and in predicting whether a new compound, such as an amitriptyline analog, would undergo N-glucuronidation.

Molecular docking studies, which simulate the binding of a ligand to the active site of a protein, can provide insights into the specific interactions that govern substrate recognition and catalysis. A predicted 3D model of UGT2B10 has been used for molecular docking with amitriptyline, providing a starting point for more refined studies. nih.gov Future work could involve refining this model and developing a robust homology model for UGT1A4 to perform similar docking simulations. These studies could help to explain the differing affinities of the two enzymes for amitriptyline and guide the design of molecules with specific metabolic profiles.

Finally, machine learning algorithms are increasingly being used to predict drug metabolism. These models can be trained on large datasets of known UGT substrates to identify complex patterns that are not apparent from traditional QSAR or pharmacophore models. The application of machine learning could lead to more accurate predictions of whether a compound will be a substrate for UGT1A4 or UGT2B10 and the likely site of glucuronidation.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Amitriptyline N-glucuronide in biological matrices?